molecular formula C₂₈₅H₄₃₄N₇₄O₈₈S₂ B1574800 Ramucirumab CAS No. 947687-13-0

Ramucirumab

Cat. No. B1574800
M. Wt: 6369.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramucirumab, also known as Cyramza, is a fully human monoclonal antibody (IgG1) developed for the treatment of solid tumors . It was developed by ImClone Systems Inc. and was isolated from a native phage display library from Dyax . It is used to treat stomach cancer, colorectal cancer, or non-small cell lung cancer that has spread to other parts of the body . Ramucirumab may be given alone or in combination with other cancer medicines .


Molecular Structure Analysis

Ramucirumab is a large molecule with a complex structure. Its chemical formula is C6374H9864N1692O1996S46 . As a monoclonal antibody, it is composed of two heavy chains and two light chains, which are linked by disulfide bonds. The specific epitope that Ramucirumab binds to is located on the extracellular domain of VEGFR-2 .


Chemical Reactions Analysis

As a biological molecule, Ramucirumab does not undergo traditional chemical reactions. Instead, it binds to its target, VEGFR2, and blocks the binding of natural VEGF ligands . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells .


Physical And Chemical Properties Analysis

Ramucirumab is a large protein molecule with a molar mass of 143,609.63 g/mol . As a protein, it is sensitive to changes in temperature and pH, and must be stored under specific conditions to maintain its stability and effectiveness .

Scientific Research Applications

  • Targeted Inhibition in Various Malignancies :

    • Ramucirumab shows promising antitumor efficacy and tolerability in Phase I – II trials across different malignancies, notably in metastatic gastric cancer. The REGARD trial exhibited a median overall survival of 5.2 months with ramucirumab compared to 3.8 months on placebo (Clarke & Hurwitz, 2013).
  • Combination Therapy in Lung Cancer :

    • In a phase 3 trial (REVEL), ramucirumab plus docetaxel was used for second-line treatment in stage IV non-small-cell lung cancer after platinum-based therapy. This combination improved survival compared to the control group, indicating its efficacy in lung cancer treatment (Garon et al., 2014).
  • Application in Hepatocellular Carcinoma :

    • Ramucirumab is indicated for unresectable advanced/recurrent gastric cancer, colorectal cancer, and non-small-cell lung cancer. A randomized phase III trial (REACH-2) investigated its use as second-line treatment following first-line sorafenib therapy for advanced hepatocellular carcinoma, demonstrating superiority over placebo in overall survival (Kudo, 2018).
  • Preclinical and Clinical Development Review :

    • Ramucirumab, selectively inhibiting VEGFR-2, has undergone extensive preclinical and clinical development, showing promise in treating different tumor types either alone or in combination with chemotherapy. It has been FDA approved for advanced/metastatic gastric cancer or gastroesophageal junction carcinoma, with ongoing evaluation in metastatic breast cancer and advanced non-small-cell lung cancer (Aprile et al., 2014).
  • Monotherapy in Gastric or Gastro-oesophageal Junction Adenocarcinoma :

    • The REGARD trial assessed ramucirumab as a monotherapy, highlighting its role in prolonging survival in patients with advanced gastric or gastro-oesophageal junction adenocarcinoma after first-line chemotherapy (Fuchs et al., 2014).
  • Safety and Efficacy in Colorectal Cancer :

    • Ramucirumab, combined with FOLFIRI, is approved for second-line treatment of metastatic colorectal cancer (mCRC). Its safety and tolerability profile have been reviewed, underscoring its effectiveness and manageable toxicity in pretreated mCRC patients (Noguerido et al., 2018).

Safety And Hazards

Ramucirumab can increase the risk of serious bleeding . Other common side effects include fatigue, neutropenia, diarrhea, and epistaxis . Severe arterial thromboembolic events as well as congestive heart failure have been reported with antiangiogenic drugs, including ramucirumab .

Future Directions

The use of Ramucirumab as a second-line treatment might be an option for patients with advanced hepatocellular carcinoma and elevated alpha-fetoprotein . Future exploration includes a broader patient population, assessment of ramucirumab in other lines of therapy, as well as novel combinations .

properties

CAS RN

947687-13-0

Product Name

Ramucirumab

Molecular Formula

C₂₈₅H₄₃₄N₇₄O₈₈S₂

Molecular Weight

6369.07

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.